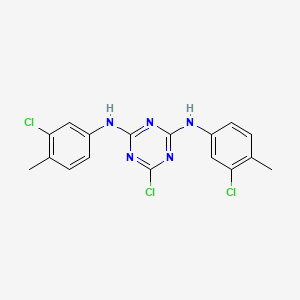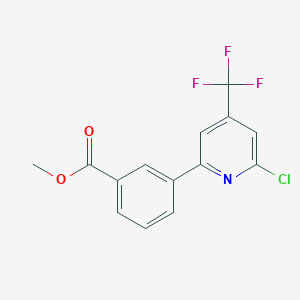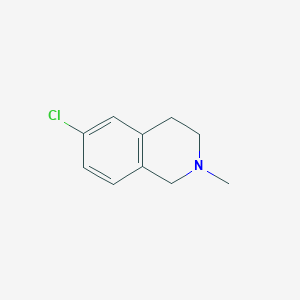
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H8ClNO2 . It is a member of the large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI code1S/C10H8ClNO2/c1-12-9(13)5-6-4-7(11)2-3-8(6)10(12)14/h2-4H,5H2,1H3 . The compound has a molecular weight of 209.63 g/mol . Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse and complex. For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.63 g/mol and an XLogP3-AA value of 1.5, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 37.4 Ų .Scientific Research Applications
Synthesis and Biological Activity
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is involved in the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series. These compounds have shown moderate adrenergic blocking and sympatholytic activities, highlighting their potential in medical research (Aghekyan et al., 2017).
Chemical Reactions and Structural Analysis
The compound has been used in studying the rearrangement of N,N-dibenzylamino alcohols, leading to the formation of beta-chloro amines, which are precursors to beta-amino acids. This indicates its role in the synthesis and understanding of complex chemical structures (Weber et al., 2000).
Development of Novel Therapeutics
1,2,3,4-Tetrahydroisoquinoline derivatives, including 6-chloro-2-methyl variant, have been extensively studied for their potential therapeutic activities. They are considered promising candidates for treating infectious diseases and various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Anticancer Properties
Research into tetrahydroisoquinoline derivatives has revealed their potential as anticancer agents. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating the significance of 6-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline in cancer research (Redda et al., 2010).
Neuroprotective Effects
There is evidence suggesting that 1,2,3,4-tetrahydroisoquinolines, including the 6-chloro-2-methyl variant, may have neuroprotective effects. This could have implications in the treatment of neurodegenerative diseases like Parkinson's (Kotake et al., 2005).
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinolines could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . This could include the exploration of more efficient and environmentally friendly methods for the synthesis of THIQ derivatives .
properties
IUPAC Name |
6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOSXQZUHWESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



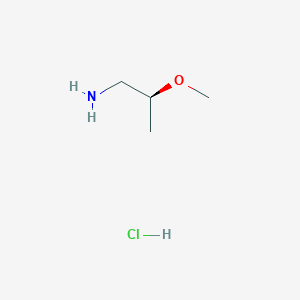
![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)
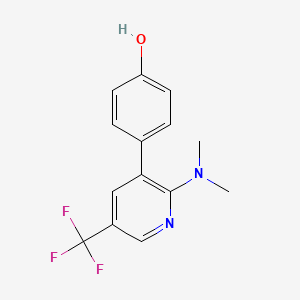
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
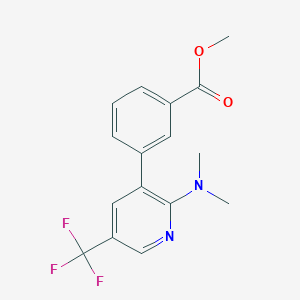
![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
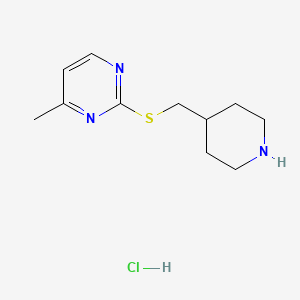
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)
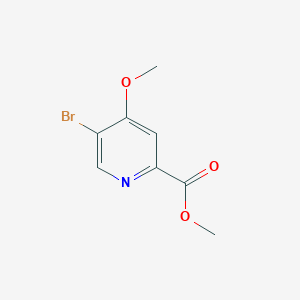
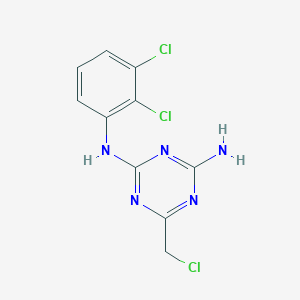
![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)
